PET Rate Constant Quantifies Fluorescence Quenching Efficiency vs. Fluorescein and Amino Analogs
The nitro group on the phenyl moiety of 5-nitrofluorescein quenches fluorescence via a donor-excited PET (d-PeT) mechanism. The PET rate constant for the nitro derivative was measured as 0.67 × 10⁹ s⁻¹, which is over three times larger than the radiative rate constant of fluorescein (0.20 × 10⁹ s⁻¹), explaining the near-complete suppression of emission. For comparison, the amino analog exhibits an even faster PET rate (>4.79 × 10⁹ s⁻¹) [1].
| Evidence Dimension | Rate constant of photoinduced electron transfer (PET) deactivation pathway |
|---|---|
| Target Compound Data | k_PET = 0.67 × 10⁹ s⁻¹ for 5-nitrofluorescein (nitro substituent) |
| Comparator Or Baseline | Radiative rate constant k_r = 0.20 × 10⁹ s⁻¹ (fluorescein baseline); k_PET > 4.79 × 10⁹ s⁻¹ for aminofluorescein |
| Quantified Difference | k_PET(nitro) / k_r = 3.35-fold; k_PET(amino) / k_PET(nitro) > 7.1-fold |
| Conditions | Time-correlated single photon counting and laser flash photolysis in solution |
Why This Matters
The moderate yet sufficient PET rate makes 5-nitrofluorescein an ideal non-fluorescent precursor that can be converted into highly fluorescent amino or isothiocyanate derivatives, whereas unsubstituted fluorescein cannot serve this turn-on probe function.
- [1] Zhang, X.-F. The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. Photochem. Photobiol. Sci. 2010, 9, 1261-1268. View Source
